

Potential Therapeutic Targets of Aminothiazole Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

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The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in modern drug discovery.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of aminothiazole compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. The content herein summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a resource for researchers in the field.

Anticancer Activity: Targeting the Pillars of Cell Proliferation and Survival

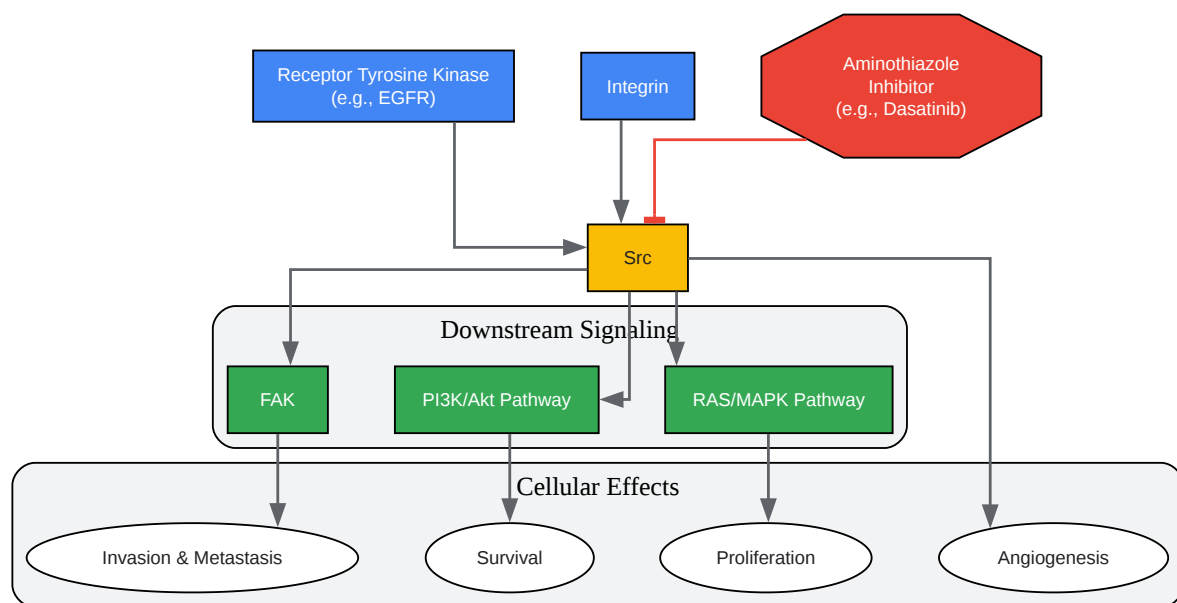
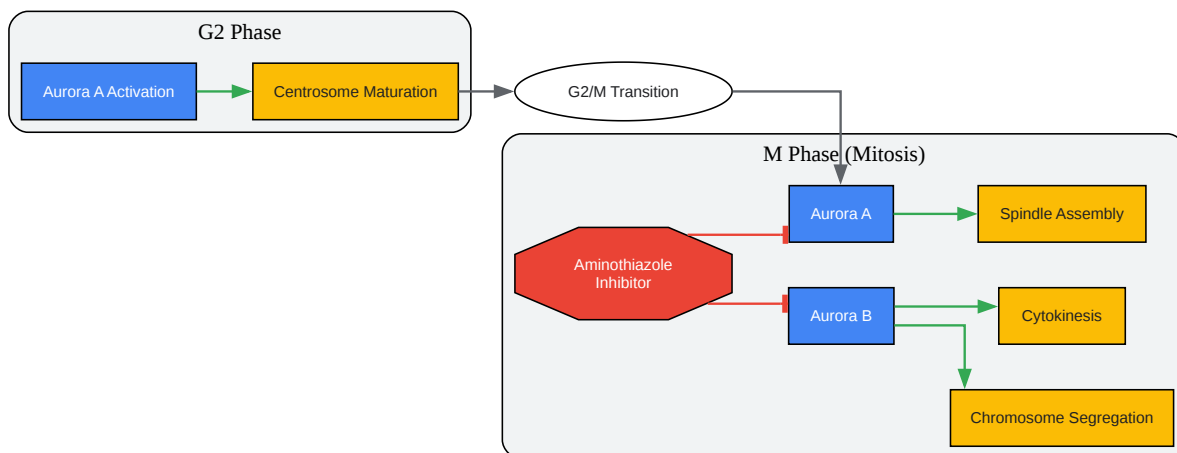
Aminothiazole derivatives have demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[2] Their anticancer activity is primarily attributed to the inhibition of key proteins that regulate cell cycle progression, proliferation, and apoptosis.[4][5]

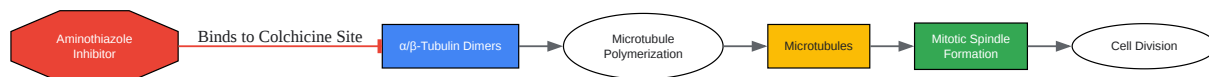
Kinase Inhibition: A Dominant Mechanism of Action

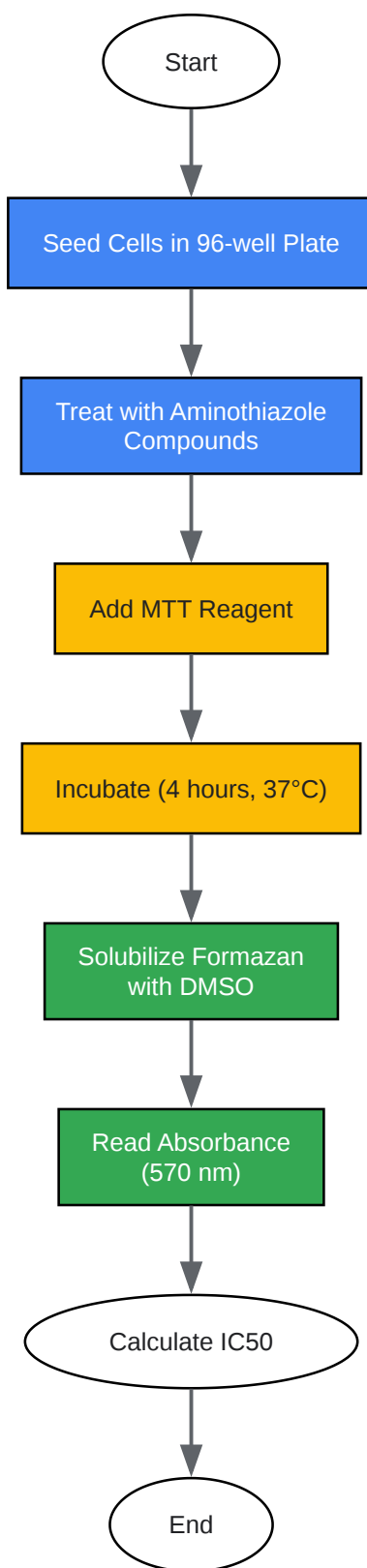
A primary mechanism through which aminothiazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[6] Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[7]

Signaling Pathway of Aurora Kinase in Mitosis







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